molecular formula C7H3Cl2NO3 B2522514 2-Chloro-3-nitrobenzoyl chloride CAS No. 34128-16-0

2-Chloro-3-nitrobenzoyl chloride

Cat. No. B2522514
CAS RN: 34128-16-0
M. Wt: 220.01
InChI Key: AYUUKEMEFZPHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including crystal engineering approaches and reactions with different reagents. For instance, molecular salts of 2-Chloro-4-nitrobenzoic acid were synthesized using pyridyl and benzoic acid derivatives . Another example is the synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, which was achieved by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods provide insights into potential synthetic routes that could be applied to 2-Chloro-3-nitrobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods and X-ray diffraction techniques. For example, the crystal structures of synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . Similarly, the structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These analyses are crucial for understanding the molecular geometry and electronic structure of 2-Chloro-3-nitrobenzoyl chloride.

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of nitro and chloro groups. For instance, 1-(4-Nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . The addition of nitrosyl chloride to trans-dibenzoylethylene produces 1-chloro-2-isonitrosodibenzoylethane, which can further react to form different isomeric compounds . These reactions demonstrate the potential reactivity of 2-Chloro-3-nitrobenzoyl chloride in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, solubility, and thermal stability. For example, the co-crystal of 2-Chloro-4-nitrobenzoic acid with nicotinamide has a higher melting point than the pure components, indicating greater thermal stability . The physico-chemical properties of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) were studied, revealing their solubility in water and thermal behavior upon heating . These properties are important for understanding the behavior of 2-Chloro-3-nitrobenzoyl chloride under different conditions.

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of Derivatives: 2-Chloro-3-nitrobenzoyl chloride is used in the synthesis of various chemical compounds. For example, it's involved in the synthesis of derivatives like 10-methoxy-4,8-dinitro-6H-benzo [2,3-c]chromen-6-one, which has been characterized for its antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).
  • Formation of Framework Structures: It is instrumental in the formation of framework structures in chemical compounds, like in the case of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, which forms a three-dimensional framework through hydrogen bonds (Vasconcelos et al., 2006).

Analytical Chemistry Applications

  • HPLC-UV Analysis of Water Contaminants: In analytical chemistry, 2-Chloro-3-nitrobenzoyl chloride is used in the derivatization of phenol and related compounds for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), aiding in the analysis of these compounds in tap water (Higashi, 2017).

Medicinal Chemistry and Pharmacology

  • Antiviral Agent: 2-Chloro-4-nitrobenzoic acid, related to 2-Chloro-3-nitrobenzoyl chloride, is noted for its antiviral properties, particularly in HIV treatment and immune deficiency diseases. Its salts and cocrystals are studied for their structural and therapeutic significance (Oruganti et al., 2017).
  • Synthesis of Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, such as Dabigatran Etexilate, a medication used for blood clots prevention (Yumin, 2010).
  • Cancer Research: Derivatives of 2-Chloro-3-nitrobenzoyl chloride have been evaluated for their anticancer properties, indicating potential in cancer treatment research (Pandey et al., 2019).

Material Science and Chemical Engineering

  • Molecular Structure Studies: Research into the molecular structure and behavior of 3-chloro-2-nitrobenzoates of various metals like Co(II), Ni(II), and Cu(II) involves derivatives of 2-Chloro-3-nitrobenzoyl chloride. These studies contribute to understanding the physico-chemical properties of these compounds (Ferenc et al., 2006).

Environmental Chemistry

  • Monitoring Environmental Contaminants: The compound is also involved in the development of chromatographic methods for monitoring environmental contaminants, such as in the process of condensation between 4-nitrobenzoyl chloride and 2,4-diaminobenzenesulphonic acid (Husain et al., 1997).

Safety and Hazards

2-Chloro-3-nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, avoid ingestion and inhalation, and to store in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-chloro-3-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUUKEMEFZPHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitrobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.